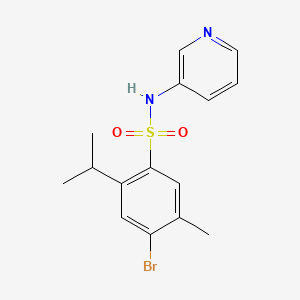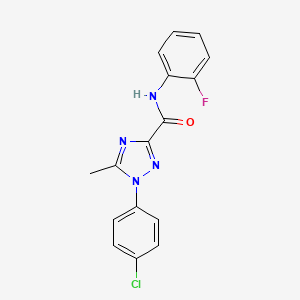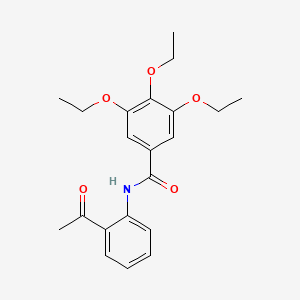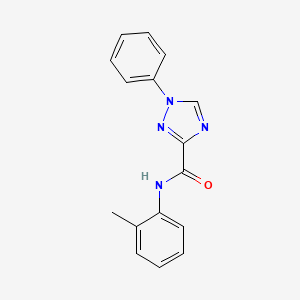![molecular formula C18H23ClN2O2 B13376785 N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methylpropan-1-amine](/img/structure/B13376785.png)
N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methylpropan-1-amine is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a chloropyridinyl group with a methoxybenzyl moiety, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methylpropan-1-amine typically involves multiple steps. One common method includes the reaction of 4-(6-chloropyridin-3-yl)methoxy aniline with 2,6-difluorobenzoyl chloride in dry dichloromethane at low temperatures (275-277 K). The mixture is stirred at slightly elevated temperatures (283-288 K) for a couple of hours, followed by washing with hydrochloric acid and sodium hydrogen carbonate solutions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines or benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide: Shares a similar chloropyridinyl group but differs in the benzamide moiety.
4-[(6-chloropyridin-3-yl)carbonyl]piperazin-2-one: Contains a chloropyridinyl group but has a piperazinone structure.
Uniqueness
N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methylpropan-1-amine is unique due to its combination of a chloropyridinyl group with a methoxybenzyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H23ClN2O2 |
|---|---|
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C18H23ClN2O2/c1-13(2)9-20-10-14-4-6-16(17(8-14)22-3)23-12-15-5-7-18(19)21-11-15/h4-8,11,13,20H,9-10,12H2,1-3H3 |
InChI-Schlüssel |
IYUSIXKUMSYQOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCC1=CC(=C(C=C1)OCC2=CN=C(C=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B13376704.png)
![1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone](/img/structure/B13376711.png)


![N-[({5-[(4-benzyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]-N'-methylurea](/img/structure/B13376732.png)
![2-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13376737.png)
![6-[3-(Allyloxy)phenyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376738.png)

![1-[5-(4-bromophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B13376748.png)
![3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol](/img/structure/B13376751.png)
![5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one](/img/structure/B13376753.png)

acetate](/img/structure/B13376774.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B13376779.png)
